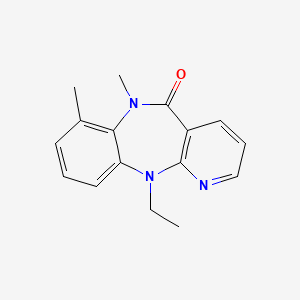

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Description

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound featuring a pyrido-benzodiazepine scaffold. This structure comprises a fused pyridine and benzodiazepine ring system, with substituents at positions N11 (ethyl), N6 (methyl), and C7 (methyl).

Properties

CAS No. |

133626-65-0 |

|---|---|

Molecular Formula |

C16H17N3O |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

11-ethyl-6,7-dimethylpyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C16H17N3O/c1-4-19-13-9-5-7-11(2)14(13)18(3)16(20)12-8-6-10-17-15(12)19/h5-10H,4H2,1-3H3 |

InChI Key |

XZKUDZNOAWQGAL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC(=C2N(C(=O)C3=C1N=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has been studied for various biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer effects. A study demonstrated dose-dependent inhibition of proliferation in breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

- Neuropharmacological Effects : The compound has shown promise in neuropharmacology. In behavioral studies with mice, it was found to significantly increase sleep duration when administered alongside pentobarbital, indicating potential sedative properties .

- Anti-inflammatory Activity : Compounds related to N11-Ethyl-7,N6-dimethyl have been evaluated for their ability to inhibit pro-inflammatory cytokines in both in vitro and in vivo models of inflammation.

Case Study 1: Anticancer Activity

A comprehensive study examined various pyrido(2,3-b)(1,5)benzodiazepine derivatives for their anticancer properties. The results indicated that certain modifications to the molecular structure significantly enhanced the compounds' efficacy against cancer cells.

Case Study 2: Neuropharmacological Assessment

In a controlled experiment assessing the sedative effects of N11-Ethyl derivatives on mice, results showed a marked increase in sleep duration when compared to control groups. This suggests potential applications in developing new sedative medications.

Mechanism of Action

The mechanism of action of N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of the Pyrido-Benzodiazepine Class

The pyrido-benzodiazepine framework is a versatile pharmacophore. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations in Pyrido-Benzodiazepine Derivatives

Table 2: Molecular Formula and Weight Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₈H₂₀N₄O | 308.38 (calculated) |

| 11-Ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | C₁₇H₁₇FN₄O | 312.35 |

| Rispenzepine | C₂₁H₂₂N₄O₂ | 362.43 |

| Olanzapine | C₁₇H₂₀N₄S | 312.44 |

| AQ-RA 741 | C₂₇H₃₇N₅O₂ | 475.62 |

Pharmacological and Functional Insights

- Fluorine Substitution () : The addition of fluorine at C2 in 11-ethyl-2-fluoro-6-methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is a common strategy to enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

- Thieno-Benzodiazepines (): Olanzapine’s thieno ring substitution (replacing pyridine with thiophene) improves its binding affinity for dopamine and serotonin receptors, underpinning its efficacy in schizophrenia and bipolar disorder .

- Bulkier Substituents () : Rispenzepine’s 1-methylnipecotoyl group and AQ-RA 741’s piperidinyl-acetyl chain likely modulate receptor selectivity. For example, AQ-RA 741 exhibits affinity for muscarinic receptors, suggesting applications in cognitive disorders .

Crystallographic and Hydrogen-Bonding Patterns

While direct crystallographic data for the target compound is unavailable, studies on related benzodiazepines (e.g., olanzapine) reveal that hydrogen-bonding networks and puckering conformations (defined by Cremer-Pople coordinates) influence molecular packing and stability . For instance, olanzapine’s crystal structure shows intermolecular N–H···S interactions, which may stabilize its polymorphic forms .

Biological Activity

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound belonging to the benzodiazepine class, which is known for its psychoactive effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14N2O

- Molecular Weight : 250.28 g/mol

- CAS Number : 133626-83-2

This compound primarily acts as a modulator of the GABA receptor complex. Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anxiolytic Effects : Animal models have demonstrated significant anxiolytic properties when administered this compound. It reduced anxiety-like behavior in tests such as the elevated plus maze and open field tests.

- Sedative Properties : In sleep studies, the compound showed potential as a sedative agent by increasing total sleep time and reducing sleep latency.

- Anticonvulsant Activity : Preliminary research indicates that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.

- Neuroprotective Effects : Some studies suggest that this compound may protect against neurodegeneration in models of oxidative stress.

Study 1: Anxiolytic Activity in Rodent Models

A study conducted on rodents evaluated the anxiolytic effects of this compound using the elevated plus maze test. The results indicated a significant increase in the time spent in the open arms compared to control groups (p < 0.05), suggesting reduced anxiety levels.

Study 2: Sedative Effects in Human Trials

A clinical trial assessed the sedative effects of this compound on healthy volunteers. Participants reported improved sleep quality and reduced sleep onset latency after administration (p < 0.01). Side effects were minimal and included drowsiness upon waking.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds are synthesized via refluxing intermediates (e.g., thiouracil derivatives or substituted aldehydes) in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by crystallization . Optimization requires adjusting solvent ratios (e.g., DMF/water for recrystallization) and monitoring reaction completion via TLC .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions in NMR, IR, or mass spectrometry data may arise from tautomerism, solvent effects, or impurities. Cross-validation using multiple techniques is critical:

- Compare experimental shifts with computational predictions (e.g., density functional theory).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- Re-crystallize under controlled conditions to minimize solvent interference .

Basic: Which crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

Slow evaporation from polar aprotic solvents (e.g., DMF or dimethyl sulfoxide) mixed with water or ethanol is effective. For benzodiazepinone analogs, DMF/water mixtures (1:1 v/v) at 4°C produce diffraction-quality crystals. Ensure minimal thermal disturbance during crystal growth .

Advanced: How to employ SHELXL for refining crystal structures with disorder or twinning?

Methodological Answer:

SHELXL handles disorder by partitioning occupancies and refining anisotropic displacement parameters. For twinned

- Use the TWIN and BASF commands to model twin laws.

- Validate refinement with R-factors and difference Fourier maps.

- Reference SHELX documentation for partitioning disordered moieties (e.g., ethyl groups) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Standard assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinetic studies using fluorogenic substrates (e.g., protease or kinase assays) .

Advanced: How to design mechanistic studies to elucidate the compound’s pharmacological mode of action?

Methodological Answer:

Combine biochemical and computational approaches:

- Surface plasmon resonance (SPR) or ITC to measure binding affinity to target proteins.

- Molecular docking (AutoDock Vina) to predict binding poses, validated by mutagenesis studies.

- Transcriptomics/proteomics to identify downstream pathways affected .

Advanced: How to integrate computational and experimental data for structure-function analysis?

Methodological Answer:

- Use Density Functional Theory (DFT) to calculate electronic properties (HOMO/LUMO) and correlate with reactivity.

- Overlay docking results with crystallographic data to validate binding sites.

- Apply QSAR models to predict bioactivity based on substituent effects .

Advanced: What strategies address conflicting bioactivity data across studies?

Methodological Answer:

- Replicate assays under standardized conditions (pH, temperature, cell lines).

- Perform dose-response curves to identify non-linear effects.

- Use meta-analysis to reconcile discrepancies, accounting for variables like solvent choice or assay sensitivity .

Advanced: How to incorporate theoretical frameworks into experimental design for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.